molecular formula C6H13NO B13475503 2-(2-Methyloxetan-2-yl)ethan-1-amine

2-(2-Methyloxetan-2-yl)ethan-1-amine

Cat. No.: B13475503
M. Wt: 115.17 g/mol
InChI Key: IDZQXGZWCGJJCP-UHFFFAOYSA-N
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Description

2-(2-Methyloxetan-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H13NO. It features an oxetane ring, which is a four-membered cyclic ether, and an amine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxetan-2-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. This is followed by nucleophilic substitution with an amine to introduce the ethanamine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxetan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetanes, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methyloxetan-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxetan-2-yl)ethan-1-amine involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyloxetan-2-yl)ethan-1-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties. The ring strain in the oxetane ring makes it more reactive compared to other cyclic ethers, allowing for unique reaction pathways and applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(2-methyloxetan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-6(2-4-7)3-5-8-6/h2-5,7H2,1H3

InChI Key

IDZQXGZWCGJJCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCO1)CCN

Origin of Product

United States

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